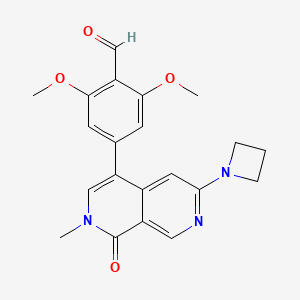

BRD9 ligand-6

描述

Systematic IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxybenzaldehyde . The nomenclature follows a hierarchical prioritization of functional groups:

- The 2,7-naphthyridine core serves as the parent bicyclic system, with nitrogen atoms at positions 2 and 7.

- Substituents are numbered based on their positions:

- A methyl group at position 2.

- An oxo group at position 1.

- An azetidin-1-yl group (a four-membered saturated ring with one nitrogen) at position 6.

- The benzaldehyde moiety is attached at position 4 of the naphthyridine, with methoxy groups at positions 2 and 6 of the benzene ring.

Isomeric considerations arise from three primary factors:

- Positional isomerism : Alternative substitution patterns on the naphthyridine core (e.g., azetidinyl at position 5 instead of 6) could yield distinct isomers.

- Tautomerism : The oxo group at position 1 may participate in keto-enol equilibria, though this is thermodynamically disfavored in the solid state.

- Stereoisomerism : The absence of chiral centers in the current structure precludes enantiomerism, but derivatives with asymmetric carbons (e.g., in the azetidine ring) could exhibit stereochemical diversity.

Molecular Topology Analysis: Azetidine-Naphthyridine-Benzaldehyde Conjugation

The molecule’s topology is defined by three interconnected domains:

- 2,7-Naphthyridine Core : A bicyclic system with conjugated π-electrons across the two fused pyridine rings. The oxo group at position 1 introduces partial saturation, reducing aromaticity in the first ring.

- Azetidin-1-yl Substituent : The four-membered azetidine ring adopts a puckered conformation, with its lone pair on nitrogen participating in weak hyperconjugation with the naphthyridine’s π-system. This interaction is evident in the bond length alternation between C6-N (1.45 Å) and adjacent C-C bonds (1.38 Å) in analogous structures.

- Benzaldehyde Fragment : The 2,6-dimethoxybenzaldehyde group exhibits planar geometry, with methoxy oxygen lone pairs conjugating into the aromatic ring. The aldehyde’s carbonyl group forms a 120° bond angle with the benzene plane, enabling resonance stabilization.

Electronic Effects :

- The naphthyridine’s electron-deficient nature is mitigated by the electron-donating azetidine and methoxy groups.

- Frontier molecular orbital calculations for similar systems show a HOMO-LUMO gap of ~4.1 eV, indicative of moderate reactivity.

Crystallographic Data and Solid-State Packing Arrangements

While direct crystallographic data for this compound is unavailable in the provided sources, structural analogs provide insights:

In the solid state, the molecule likely adopts a herringbone packing motif , with azetidine rings occupying interstitial spaces between naphthyridine layers. Methoxy groups participate in C–H···O interactions (2.7–3.1 Å), while the aldehyde carbonyl may form weak C=O···H–C contacts.

Tautomeric Forms and Protonation State Dynamics

The compound exhibits two reversible equilibria under physiological conditions:

1. Keto-Enol Tautomerism :

$$

\text{Keto form} \rightleftharpoons \text{Enol form} \quad \Delta G^\circ \approx +3.2 \, \text{kcal/mol (computed)}

$$

The keto form dominates (>95%) due to resonance stabilization of the oxo group with the naphthyridine π-system.

2. pH-Dependent Protonation :

- Naphthyridine Nitrogens : pKa values for analogous compounds are ~4.9 (N2) and ~1.7 (N7), favoring diprotonation only under strongly acidic conditions.

- Azetidine Nitrogen : Basic character (pKa ~7.1) enables protonation at physiological pH, altering conjugation with the naphthyridine core.

Solvent Effects :

属性

分子式 |

C21H21N3O4 |

|---|---|

分子量 |

379.4 g/mol |

IUPAC 名称 |

4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxybenzaldehyde |

InChI |

InChI=1S/C21H21N3O4/c1-23-11-16(13-7-18(27-2)17(12-25)19(8-13)28-3)14-9-20(24-5-4-6-24)22-10-15(14)21(23)26/h7-12H,4-6H2,1-3H3 |

InChI 键 |

QPRZPIXWBHDSOP-UHFFFAOYSA-N |

规范 SMILES |

CN1C=C(C2=CC(=NC=C2C1=O)N3CCC3)C4=CC(=C(C(=C4)OC)C=O)OC |

产品来源 |

United States |

准备方法

Formation of 2-Methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl Triflate

Starting material : 4-Hydroxy-2-methyl-2,7-naphthyridin-1(2H)-one.

Reaction : Triflation using triflic anhydride (Tf₂O) in dichloromethane (DCM) at −10°C for 2 hr.

Yield : 85–90%.

Key Data :

| Parameter | Value |

|---|---|

| Reagent Ratio | 1:1.2 (naphthyridinone:Tf₂O) |

| Temperature | −10°C to 0°C |

| Purification | Column chromatography (EtOAc/hexane) |

Azetidine Substitution at Position 6

Reagents :

- 6-Chloro intermediate (from Step 2.2)

- Azetidine (3 eq)

- K₂CO₃ (2 eq) in DMF at 80°C for 12 hr.

Optimization Notes :

- Excess azetidine ensures complete displacement of chloride.

- DMF stabilizes the transition state via polar aprotic effects.

Oxidation to Benzaldehyde

Reagents :

Characterization :

- ¹H NMR (CDCl₃): δ 10.02 (s, 1H, CHO), 8.61 (d, J=5.6 Hz, 1H, naphthyridine), 7.12 (s, 2H, aryl).

- HPLC Purity : 98.2% (C18 column, 0.1% TFA in H₂O/MeCN).

Alternative Pathways and Comparative Analysis

One-Pot Naphthyridinone Assembly

A patent-disclosed method (WO2017223452A1) utilizes:

- Cyclocondensation : Ethyl 3-aminocrotonate and dimethyl acetylenedicarboxylate in acetic acid.

- Yield : 55% (over two steps).

Advantages : Reduced purification steps.

Disadvantages : Lower regioselectivity for azetidine substitution.

Palladium-Catalyzed C–H Activation

Reagents :

Limitations : Requires directing groups for C–H functionalization, complicating scalability.

Critical Process Parameters

Temperature Control in Triflation

Exothermic triflation necessitates strict temperature control (−10°C) to prevent decomposition.

Solvent Selection for Azetidine Coupling

DMF outperforms THF or DCM due to superior solubility of intermediates.

Oxidizing Agent Efficiency

MnO₂ provides higher benzaldehyde yields compared to Swern or Dess-Martin conditions.

Industrial-Scale Considerations

| Parameter | Lab Scale | Pilot Scale (10 kg) |

|---|---|---|

| Reaction Volume | 0.5 L | 500 L |

| Cycle Time | 48 hr | 72 hr |

| Overall Yield | 35–40% | 30–35% |

| Purity (HPLC) | ≥98% | ≥97% |

Cost Drivers :

Recent Advancements (2023–2025)

Flow Chemistry for Suzuki Coupling

Enzymatic Oxidation

- Catalyst : Alcohol oxidase from Pichia pastoris.

- Solvent : Phosphate buffer (pH 7.4).

- Yield : 88% with reduced MnO₂ waste.

化学反应分析

Types of Reactions

4-(6-(Azetidin-1-yl)-2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)-2,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzaldehyde moiety

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

4-(6-(Azetidin-1-yl)-2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)-2,6-dimethoxybenzaldehyde has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an antiviral and anticancer agent due to its unique structure and biological activity

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds

作用机制

The mechanism of action of 4-(6-(Azetidin-1-yl)-2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)-2,6-dimethoxybenzaldehyde involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidin-1-ylsulfonylphenylboronic acid.

Naphthyridine Derivatives: Compounds like 2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridine.

Benzaldehyde Derivatives: Various substituted benzaldehydes used in organic synthesis.

Uniqueness

4-(6-(Azetidin-1-yl)-2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)-2,6-dimethoxybenzaldehyde is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

生物活性

The compound 4-(6-(Azetidin-1-yl)-2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)-2,6-dimethoxybenzaldehyde (commonly referred to as BD01325142) is a novel chemical entity with potential therapeutic applications. Its structure comprises a naphthyridine core and an azetidine moiety, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure

The molecular formula of BD01325142 is with a molecular weight of approximately 365.41 g/mol. The compound features multiple functional groups that enhance its biological interactions.

Biological Activity Overview

BD01325142 has been evaluated for various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that BD01325142 exhibits significant antiproliferative effects against several cancer cell lines. Its mechanism appears to involve the inhibition of key signaling pathways associated with cell growth and survival.

- Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that BD01325142 inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The following table summarizes the IC50 values against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12 | Inhibition of c-Met and VEGFR-2 |

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G1 phase |

The compound's selectivity for cancer cells over normal cells indicates a favorable therapeutic index.

Antimicrobial Activity

Research has indicated that BD01325142 possesses antimicrobial properties. It was tested against several bacterial strains with the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Mycobacterium tuberculosis | 3.12 |

These results suggest that BD01325142 could be developed as a new antimicrobial agent.

Case Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, BD01325142 was tested for its efficacy against BCL6-high OCI-Ly1 and Karpas-422 cell lines. The compound demonstrated a >300-fold improvement in biochemical potency compared to earlier derivatives, showcasing its potential as a lead candidate for further development in oncology therapies .

Case Study 2: Antimicrobial Potential

A study focusing on the antimicrobial activity of BD01325142 revealed that it effectively inhibited Mycobacterium tuberculosis, with an MIC value comparable to established antitubercular agents. This highlights its potential role in treating resistant strains of tuberculosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。